molecular formula C19H17F2NO4 B2793271 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid CAS No. 2140749-85-3

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid

Cat. No.: B2793271
CAS No.: 2140749-85-3
M. Wt: 361.345
InChI Key: QDWMFULDTRPTTA-UHFFFAOYSA-N
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Description

“2-Fmoc-amino-3,3-difluoro-2-methylpropanoic acid” is a chemical compound with the CAS Number: 2248401-50-3 . It has a molecular weight of 239.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-9(4,5(10)11)6(13)14/h5H,1-4H3,(H,12,15)(H,13,14) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 239.22 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-Fmoc-amino-3,3-difluoro-2-methylpropanoic acid” are not available in the searched resources, the Fmoc group is widely used in solid-phase peptide synthesis (SPPS), suggesting potential applications in peptide and protein research .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4/c1-19(16(20)21,17(23)24)22-18(25)26-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWMFULDTRPTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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